Cas no 2198049-23-7 (N-(3-{4-[2-(4-chlorophenyl)acetyl]piperazin-1-yl}-3-oxopropyl)prop-2-enamide)
![N-(3-{4-[2-(4-chlorophenyl)acetyl]piperazin-1-yl}-3-oxopropyl)prop-2-enamide structure](https://it.kuujia.com/scimg/cas/2198049-23-7x500.png)
2198049-23-7 structure
Nome del prodotto:N-(3-{4-[2-(4-chlorophenyl)acetyl]piperazin-1-yl}-3-oxopropyl)prop-2-enamide
N-(3-{4-[2-(4-chlorophenyl)acetyl]piperazin-1-yl}-3-oxopropyl)prop-2-enamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-[3-[4-[2-(4-Chlorophenyl)acetyl]-1-piperazinyl]-3-oxopropyl]-2-propenamide
- N-[3-[4-[2-(4-Chlorophenyl)acetyl]piperazin-1-yl]-3-oxopropyl]prop-2-enamide
- N-(3-{4-[2-(4-chlorophenyl)acetyl]piperazin-1-yl}-3-oxopropyl)prop-2-enamide
- 2198049-23-7
- EN300-26577969
- Z1479051211
-
- Inchi: 1S/C18H22ClN3O3/c1-2-16(23)20-8-7-17(24)21-9-11-22(12-10-21)18(25)13-14-3-5-15(19)6-4-14/h2-6H,1,7-13H2,(H,20,23)
- Chiave InChI: DAUYQLQCFLUJAG-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC(=CC=1)CC(N1CCN(C(CCNC(C=C)=O)=O)CC1)=O
Proprietà calcolate
- Massa esatta: 363.1349693g/mol
- Massa monoisotopica: 363.1349693g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 25
- Conta legami ruotabili: 6
- Complessità: 496
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.1
- Superficie polare topologica: 69.7Ų
Proprietà sperimentali
- Densità: 1.251±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Punto di ebollizione: 658.8±55.0 °C(Predicted)
- pka: 14.57±0.46(Predicted)
N-(3-{4-[2-(4-chlorophenyl)acetyl]piperazin-1-yl}-3-oxopropyl)prop-2-enamide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26577969-0.05g |
N-(3-{4-[2-(4-chlorophenyl)acetyl]piperazin-1-yl}-3-oxopropyl)prop-2-enamide |
2198049-23-7 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-(3-{4-[2-(4-chlorophenyl)acetyl]piperazin-1-yl}-3-oxopropyl)prop-2-enamide Letteratura correlata
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
2198049-23-7 (N-(3-{4-[2-(4-chlorophenyl)acetyl]piperazin-1-yl}-3-oxopropyl)prop-2-enamide) Prodotti correlati
- 2006009-23-8(1,1-Dichloro-3-isothiocyanatoprop-1-ene)
- 1445949-65-4(Racemic-(1S,3S,4R,6S)-2-Benzyl 3-Ethyl 6-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate)
- 1416950-28-1((2R)-2-amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one)
- 2248445-00-1(Sitagliptin impurity 83)
- 2506-10-7(1-methyl-1H,2H,3H,4H,9H-pyrido3,4-bindole)
- 1694306-23-4(1-Oxaspiro[2.3]hexane-2-carboxylic acid, 5-methoxy-2-propyl-, ethyl ester)
- 258350-62-8(2-Methyl1,2,4triazolo1,5-cquinazoline-5-thiol)
- 1186403-18-8((3-amino-5-chlorophenyl)boronic acid)
- 1260010-40-9(5-Bromo-6-methyl-3,4-dihydronaphthalen-1(2H)-one)
- 2228686-82-4(tert-butyl N-2-amino-1-(3-acetamidophenyl)ethylcarbamate)
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
